N-thiomorpholinocarbonyl-L-phenylalanine
Description
N-Thiomorpholinocarbonyl-L-phenylalanine is a synthetic derivative of L-phenylalanine, characterized by the substitution of its amino group with a thiomorpholine-4-carbonyl moiety. While specific applications of this compound are still under investigation, its structural design suggests utility in drug development, particularly in protease inhibition or peptide-based therapeutics where steric and electronic properties are critical. The thiomorpholine group may also influence metabolic stability, as sulfur atoms can alter oxidative degradation pathways compared to oxygen analogs .
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(thiomorpholine-4-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O3S/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
LJMKJDRAKQIGBC-LBPRGKRZSA-N |
Isomeric SMILES |
C1CSCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CSCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of L-Phenylalanine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features | Key Applications/Findings |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₈N₂O₃S | 294.37 | Not Available | Thiomorpholine carbonyl, sulfur atom | Enzyme inhibition, drug delivery systems |
| N-Phthalyl-L-phenylalanine | C₁₈H₁₅NO₄ | 309.32 | [CAS: 122-85-8]† | Aromatic phthalyl group | Peptide synthesis (protecting group) |
| N-Acetyl-L-phenylalanine | C₁₁H₁₃NO₃ | 207.23 | 2018-61-3 | Simple acetyl substitution | Food additives, metabolic studies |
| 4-Chloro-L-phenylalanine | C₉H₁₀ClNO₂ | 215.64 | 7424-00-5 | Chlorine substituent on phenyl ring | Antibiotic research, enzyme studies |
†Example CAS from general phthalyl derivatives; specific data inferred from .
Functional and Pharmacological Differences
- Preliminary studies suggest moderate bioavailability in murine models, though toxicity profiles remain uncharacterized .
- N-Phthalyl-L-phenylalanine : The bulky phthalyl group acts as a protective moiety in peptide synthesis, preventing unwanted side reactions. However, its aromaticity reduces solubility in aqueous media, limiting in vivo applications .
- N-Acetyl-L-phenylalanine: Lacks complex functional groups, making it a model compound for studying acetylated amino acid metabolism. Widely used in dietary supplements due to low toxicity .
- 4-Chloro-L-phenylalanine : The chlorine atom disrupts bacterial cell wall synthesis, showing efficacy against Gram-positive pathogens. However, halogenation increases hepatotoxicity risks in preclinical trials .
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